N-Methylserotonin N-Methylserotonin N-Methylserotonin, also known as lopac-M-1514, belongs to the class of organic compounds known as serotonins. Serotonins are compounds containing a serotonin moiety, which consists of an indole that bears an aminoethyl a position 2 and a hydroxyl group at position 5. N-Methylserotonin is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Methylserotonin has been primarily detected in blood. Within the cell, N-methylserotonin is primarily located in the cytoplasm. N-Methylserotonin and S-adenosylhomocysteine can be biosynthesized from serotonin and S-adenosylmethionine through its interaction with the enzyme indolethylamine N-methyltransferase. In humans, N-methylserotonin is involved in the tryptophan metabolism pathway. Outside of the human body, N-methylserotonin can be found in citrus. This makes N-methylserotonin a potential biomarker for the consumption of this food product.
N-methylserotonin is a member of the class of tryptamines that is serotonin in which one of the hydrogens attached to the primary amino group is replaced by a methyl group. It has a role as a plant metabolite and a human metabolite. It is a member of phenols and a member of tryptamines. It derives from a serotonin.
Brand Name: Vulcanchem
CAS No.: 1134-01-6
VCID: VC20952018
InChI: InChI=1S/C11H14N2O/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11/h2-3,6-7,12-14H,4-5H2,1H3
SMILES: CNCCC1=CNC2=C1C=C(C=C2)O
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

N-Methylserotonin

CAS No.: 1134-01-6

Cat. No.: VC20952018

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

N-Methylserotonin - 1134-01-6

Specification

Description N-Methylserotonin, also known as lopac-M-1514, belongs to the class of organic compounds known as serotonins. Serotonins are compounds containing a serotonin moiety, which consists of an indole that bears an aminoethyl a position 2 and a hydroxyl group at position 5. N-Methylserotonin is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Methylserotonin has been primarily detected in blood. Within the cell, N-methylserotonin is primarily located in the cytoplasm. N-Methylserotonin and S-adenosylhomocysteine can be biosynthesized from serotonin and S-adenosylmethionine through its interaction with the enzyme indolethylamine N-methyltransferase. In humans, N-methylserotonin is involved in the tryptophan metabolism pathway. Outside of the human body, N-methylserotonin can be found in citrus. This makes N-methylserotonin a potential biomarker for the consumption of this food product.
N-methylserotonin is a member of the class of tryptamines that is serotonin in which one of the hydrogens attached to the primary amino group is replaced by a methyl group. It has a role as a plant metabolite and a human metabolite. It is a member of phenols and a member of tryptamines. It derives from a serotonin.
CAS No. 1134-01-6
Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name 3-[2-(methylamino)ethyl]-1H-indol-5-ol
Standard InChI InChI=1S/C11H14N2O/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11/h2-3,6-7,12-14H,4-5H2,1H3
Standard InChI Key ASUSBMNYRHGZIG-UHFFFAOYSA-N
SMILES CNCCC1=CNC2=C1C=C(C=C2)O
Canonical SMILES CNCCC1=CNC2=C1C=C(C=C2)O

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